molecular formula C20H18N4O4S3 B2496544 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286699-85-1

1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2496544
CAS RN: 1286699-85-1
M. Wt: 474.57
InChI Key: BPWPUXUYXYMJLM-UHFFFAOYSA-N
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Description

1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N4O4S3 and its molecular weight is 474.57. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Importance of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a wide range of pharmacological activities, making them a subject of interest in medicinal chemistry. They are recognized for their anti-viral, anti-microbial, anti-diabetic, anti-tumor, and anti-inflammatory properties. The structure of benzothiazole allows for significant biological activities with less toxic effects, and modifications on the benzothiazole scaffold have shown enhanced activities. This has positioned benzothiazole derivatives as crucial components in the development of new therapeutic agents (Bhat & Belagali, 2020).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of benzothiazole derivatives has been explored through various assays, such as the ABTS/PP decolorization assay. This review elucidates the reaction pathways that underlie the antioxidant capacity, revealing that some antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. The specific reactions contributing to the total antioxidant capacity and the relevance of oxidation products are important areas for further research (Ilyasov et al., 2020).

Synthesis and Pharmaceutical Applications

The novel synthesis methods for benzothiazole derivatives have been a focus, particularly in the context of pharmaceutical impurities and the development of proton pump inhibitors. This research emphasizes the importance of exploring new synthetic pathways and the potential of benzothiazole derivatives in improving pharmaceutical formulations (Saini et al., 2019).

properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S3/c1-28-12-3-5-15-16(7-12)30-20(22-15)24-9-11(10-24)18(25)23-19-21-14-6-4-13(31(2,26)27)8-17(14)29-19/h3-8,11H,9-10H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWPUXUYXYMJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.